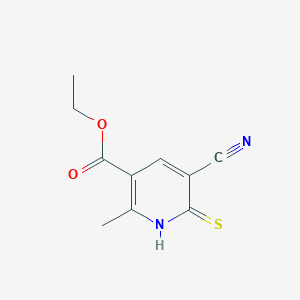

Ethyl 5-cyano-6-mercapto-2-methylnicotinate

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Ethyl 5-cyano-6-mercapto-2-methylnicotinate can be achieved through a multi-step reaction process. One common method involves the use of ethyl acetoacetate as a starting material . The reaction conditions typically include the use of dichloromethane at 40°C for 8 hours, followed by the addition of sodium ethanolate in ethanol, with cooling using ice . This process results in the formation of this compound.

Analyse Chemischer Reaktionen

Ethyl 5-cyano-6-mercapto-2-methylnicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

ECM is characterized by the presence of a cyano group and a mercapto (thiol) group attached to a nicotinic acid derivative. Its molecular formula is , with a molecular weight of approximately 222.26 g/mol. The compound features a pyridine ring, which contributes to its unique properties and potential biological activities.

Scientific Research Applications

1. Pharmacological Potential

Recent studies have indicated that ECM may have significant pharmacological effects, including:

- Enzyme Inhibition: Research suggests that ECM can inhibit specific enzymes involved in various biological processes. This inhibition could be relevant for developing therapeutic agents targeting diseases associated with enzyme dysregulation.

- Antioxidant Activity: Due to its mercapto group, ECM may exhibit antioxidant properties, potentially protecting cells from oxidative stress. This aspect is particularly important in the context of chronic diseases where oxidative damage plays a role.

2. Materials Science

The unique properties of ECM make it a candidate for developing new materials with specific characteristics:

- Electrical Conductivity: Studies are exploring the potential of ECM in creating materials that exhibit enhanced electrical conductivity, which could be beneficial for electronic applications.

- Nonlinear Optical Properties: The compound's structure may allow it to be used in nonlinear optics, which has applications in telecommunications and laser technologies.

Case Studies

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of ECM on specific enzymes linked to metabolic disorders. The findings suggested that ECM could reduce enzyme activity significantly, indicating its potential as a therapeutic agent for conditions like diabetes or obesity. Further research is needed to explore the mechanisms involved and the efficacy in vivo.

Case Study 2: Material Development

In materials science, researchers synthesized polymer composites incorporating ECM to enhance electrical conductivity. The results showed a marked improvement in conductivity compared to traditional materials, suggesting practical applications in electronic devices and sensors.

Wirkmechanismus

The mechanism of action of Ethyl 5-cyano-6-mercapto-2-methylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-cyano-6-mercapto-2-methylnicotinate can be compared with other similar compounds, such as ethyl 5-cyano-2-methyl-6-sulfanylpyridine-3-carboxylate. These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific applications in proteomics research and its potential therapeutic uses.

Biologische Aktivität

Ethyl 5-cyano-6-mercapto-2-methylnicotinate, with the molecular formula and a molecular weight of approximately 222.26 g/mol, is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Overview of the Compound

This compound is characterized by a pyridine ring, a cyano group, and a mercapto group, which contribute to its diverse chemical reactivity and biological properties. The compound is synthesized through multi-step organic reactions, often starting from ethyl acetoacetate.

Biological Activities

Research indicates that this compound exhibits several pharmacological effects:

- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, which could be beneficial in protecting cells from oxidative stress.

- Protein Interaction : It has been used in proteomics research to study protein interactions and functions, indicating its utility in understanding cellular mechanisms at a molecular level.

- Potential Therapeutic Uses : The compound's interaction with specific proteins and enzymes suggests potential therapeutic applications, although detailed studies are still required to elucidate these effects fully.

The mechanism of action for this compound involves its binding to various proteins and enzymes, modulating their activity. This interaction can influence critical biological pathways, although the specific targets remain under investigation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 5-cyano-6-hydroxy-2-methylnicotinate | Hydroxy instead of mercapto group | Antioxidant properties |

| Ethyl 5-cyanopyridine | Pyridine ring with cyano group | Potentially neuroprotective |

| Ethyl 5-thiocyanato-2-methylnicotinate | Thiocyanate instead of mercapto | Antimicrobial properties |

This compound stands out due to its combination of functional groups that may confer distinct biological activities not observed in similar compounds.

Case Studies and Research Findings

- Proteomics Applications : In studies focusing on protein interactions, this compound has been utilized as a tool for identifying binding partners and elucidating protein functions in various biological contexts. This highlights its relevance in drug discovery and development processes.

- Oxidative Stress Studies : Research examining the antioxidant properties of this compound suggests it may mitigate oxidative damage in cellular models. These findings are crucial for exploring its potential role in diseases characterized by oxidative stress.

- Therapeutic Potential : Ongoing investigations into the therapeutic applications of this compound are revealing its possible efficacy against various diseases. However, comprehensive clinical studies are needed to validate these preliminary results.

Eigenschaften

IUPAC Name |

ethyl 5-cyano-2-methyl-6-sulfanylidene-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-3-14-10(13)8-4-7(5-11)9(15)12-6(8)2/h4H,3H2,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUNSRSFLNLDAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)C(=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352227 | |

| Record name | Ethyl 5-cyano-2-methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826122 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

113858-90-5 | |

| Record name | Ethyl 5-cyano-2-methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.